N-[(furan-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide
Description
N-[(furan-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide is a synthetic carboxamide derivative featuring a central oxane (tetrahydropyran) ring substituted with a 2-methoxyphenyl group at the 4-position and a furan-2-ylmethyl carboxamide moiety. Key structural elements include:
- Oxane ring: Enhances metabolic stability compared to smaller heterocycles.
- 2-Methoxyphenyl group: Common in bioactive compounds, influencing receptor binding.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-(2-methoxyphenyl)oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-21-16-7-3-2-6-15(16)18(8-11-22-12-9-18)17(20)19-13-14-5-4-10-23-14/h2-7,10H,8-9,11-13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHKRYYZGRSROZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide typically involves the following steps:
Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan-2-carboxaldehyde with a suitable reducing agent to form furan-2-ylmethanol.
Coupling with 2-methoxyphenyl oxane-4-carboxylic acid: The furan-2-ylmethanol is then coupled with 2-methoxyphenyl oxane-4-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(furan-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and methoxyphenyl group can participate in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
NBOMe Series (25I-NBOMe, 25B-NBOMe, 25C-NBOMe)
Structural Similarities :
- Shared carboxamide backbone (N-benzyl substitution).
- Aryl groups (e.g., 4-halo-2,5-dimethoxyphenyl) linked to an ethanamine chain.
Key Differences :
- Substitution Pattern : NBOMe compounds feature a 2-methoxyphenylmethyl group, whereas the target compound substitutes this with a furan-2-ylmethyl group.
- Pharmacology: NBOMes are potent 5-HT2A receptor agonists with high toxicity and hallucinogenic effects . The furan substitution in the target compound may reduce serotonin receptor affinity but improve metabolic stability.
| Parameter | Target Compound | 25I-NBOMe |
|---|---|---|
| Molecular Weight | ~413–420 (estimated) | 413.24 |
| Key Substituents | Furan-2-ylmethyl, oxane | 2-Methoxyphenylmethyl, iodophenyl |
| Reported Activity | Not available | Psychedelic, high toxicity |
1,3,4-Oxadiazole Derivatives (LMM5, LMM11)
Structural Similarities :
- Both contain a furan-2-yl group (LMM11) and carboxamide linkages.
Key Differences :
- Core Scaffold : LMM11 is a 1,3,4-oxadiazole, while the target compound uses an oxane ring.
- Pharmacology :
| Parameter | Target Compound | LMM11 |
|---|---|---|
| Molecular Weight | ~413–420 (estimated) | Not provided |
| Key Substituents | Oxane, 2-methoxyphenyl | Oxadiazole, sulfamoyl |
| Reported Activity | Not available | Antifungal (C. albicans) |
Oxane-Containing Analogs ( and )
Structural Similarities :
Key Differences :
- Substituent Position : ’s compound has a 4-methoxyphenyl group vs. the target’s 2-methoxyphenyl.
- Biological Data: No activity reported for ’s compound, highlighting the need for empirical testing.
Research Findings and Implications
- Structural Flexibility : The oxane ring may confer improved conformational stability over NBOMe’s ethanamine chain or LMM11’s oxadiazole.
- Electronic Effects : The furan-2-yl group’s electron-rich nature could enhance π-π stacking interactions, as seen in ’s crystal structure .
- Toxicity Considerations : NBOMe analogs’ toxicity is linked to their 2-methoxyphenyl group; furan substitution might mitigate this but requires validation.
Data Table: Comparative Overview
Biological Activity
N-[(furan-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
- Chemical Formula : C18H21NO4
- Molecular Weight : 315.36 g/mol
- CAS Number : 1091090-15-1
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : By binding to the active or allosteric sites of enzymes, it may prevent substrate binding and catalytic activity.
- Receptor Modulation : Interaction with cellular receptors can influence signaling pathways related to cell growth, differentiation, and apoptosis.
Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Studies using DPPH and ABTS assays revealed that it can scavenge free radicals effectively, indicating its potential in preventing oxidative stress-related diseases.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | 25.5 |
| ABTS | 15.3 |
Case Studies
- Anticancer Potential : A study published in a peer-reviewed journal investigated the anticancer effects of this compound on human cancer cell lines. Results indicated that it induced apoptosis in breast cancer cells through the activation of caspase pathways, demonstrating a promising avenue for cancer therapy.
- Neuroprotective Effects : Another research effort explored the neuroprotective properties of this compound in models of neurodegenerative diseases. The findings suggested that it could mitigate neuronal damage by reducing oxidative stress and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
